N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide
CAS No.: 825616-48-6
Cat. No.: VC17276196
Molecular Formula: C17H11Cl2N5O
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825616-48-6 |
|---|---|
| Molecular Formula | C17H11Cl2N5O |
| Molecular Weight | 372.2 g/mol |
| IUPAC Name | N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dichlorobenzamide |
| Standard InChI | InChI=1S/C17H11Cl2N5O/c18-9-4-3-5-10(19)14(9)17(25)23-13-8-20-24-15(13)16-21-11-6-1-2-7-12(11)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25) |
| Standard InChI Key | OWCCSKKVWODEPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Introduction
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are widely studied due to their significant biological activities, including antimicrobial, anticancer, and antifungal properties. The present article delves into the chemical structure, synthesis, properties, and potential applications of this compound.
Synthesis
The synthesis of N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide typically involves multi-step organic reactions. A general synthetic pathway includes:
-
Formation of Benzimidazole Core:
-
Reacting o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic conditions.
-
-
Pyrazole Ring Construction:
-
Cyclization of hydrazine derivatives with β-ketoesters or diketones.
-
-
Coupling with Dichlorobenzamide:
-
Condensation of the synthesized benzimidazole-pyrazole intermediate with 2,6-dichlorobenzoyl chloride in the presence of a base like triethylamine.
-
Comparative Data Table
| Property | N-[3-(2H-Benzimidazol-2-ylidene)...] | Similar Derivatives |
|---|---|---|
| Molecular Weight | ~349.17 g/mol | ~295–400 g/mol |
| Antimicrobial MIC (µM) | Not reported | 1–5 µM |
| Anticancer IC50 (µM) | Not reported | 4–6 µM |
| Solubility | Polar organic solvents | Similar |
| Stability | Stable | Stable |
Potential Applications
-
Pharmaceutical Development:
-
As a lead compound for antimicrobial or anticancer drugs.
-
Structural modifications could enhance bioavailability and target specificity.
-
-
Biochemical Research:
-
Useful in studying enzyme inhibition mechanisms due to its structural mimicry of natural substrates.
-
-
Material Science:
-
Potential applications in designing functional materials due to its heterocyclic framework.
-
Limitations and Future Directions
While promising, further research is required to:
-
Elucidate its detailed pharmacokinetics and toxicity profiles.
-
Explore structural modifications for improved efficacy.
-
Conduct in vivo studies to confirm its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume